

An In-depth Technical Guide to 2-Trifluoroacetylphenol: From Discovery to Application

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Compound of Interest

Compound Name: **2-Trifluoroacetylphenol**

Cat. No.: **B1224665**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Trifluoroacetylphenol**, a fluorinated organic compound of significant interest in medicinal chemistry and synthetic applications. This document details its discovery and history, outlines key synthetic methodologies with experimental protocols, presents its physicochemical properties in a structured format, and explores its applications in drug development. Particular emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in their practical applications of this versatile molecule.

Introduction

2-Trifluoroacetylphenol, also known as 2-hydroxy- α,α,α -trifluoroacetophenone, is an aromatic ketone characterized by a phenol group at the ortho position relative to a trifluoroacetyl moiety. The presence of the trifluoromethyl group (-CF₃) imparts unique electronic properties and metabolic stability to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance properties such as lipophilicity, binding affinity, and metabolic resistance. This guide serves as a detailed resource for

professionals engaged in the research and development of novel chemical entities incorporating this important structural motif.

Discovery and History

The precise historical details of the first synthesis of **2-Trifluoroacetylphenol** are not extensively documented in readily available literature. However, its synthesis falls under the broader class of reactions for the preparation of hydroxyaryl ketones, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent methods. The Fries rearrangement, discovered by Karl Theophil Fries in 1908, involves the rearrangement of a phenolic ester to a hydroxyaryl ketone.^[1] The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring.^{[2][3]} The application of these classical reactions to fluorinated acylating agents like trifluoroacetic anhydride or its derivatives likely led to the first synthesis of **2-Trifluoroacetylphenol** as chemists began to explore the introduction of fluorine into organic molecules to modulate their properties.

Physicochemical Properties

A summary of the key quantitative data for **2-Trifluoroacetylphenol** is presented in the table below for easy reference and comparison.

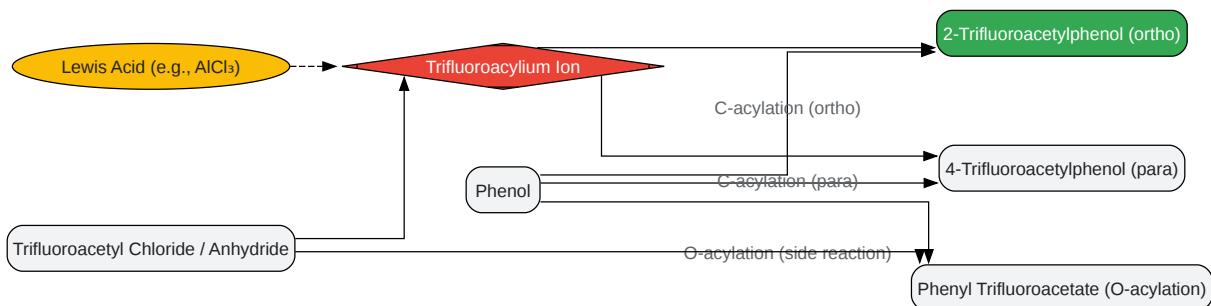
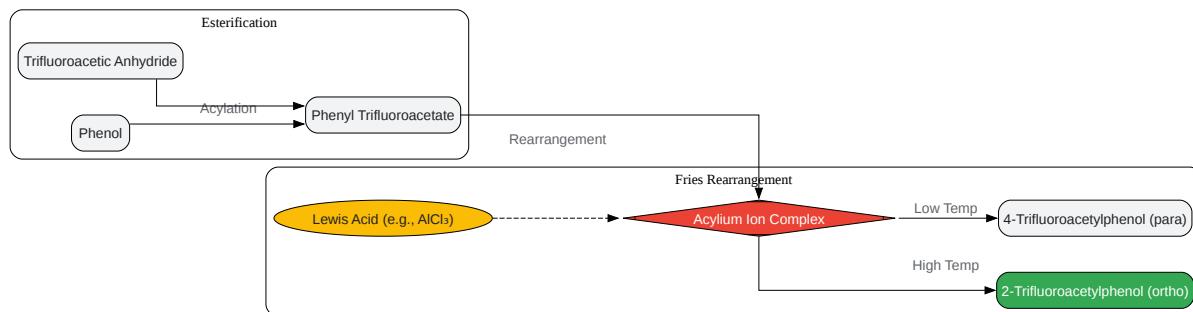
Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ F ₃ O ₂	
Molecular Weight	190.12 g/mol	
CAS Number	25666-51-7	
Appearance	Clear, lime/lemon liquid	
Boiling Point	92 °C	
Density	1.400 ± 0.06 g/cm ³ (Predicted)	
pKa	7.00 ± 0.30 (Predicted)	
Storage Temperature	2-8°C, stored under nitrogen	

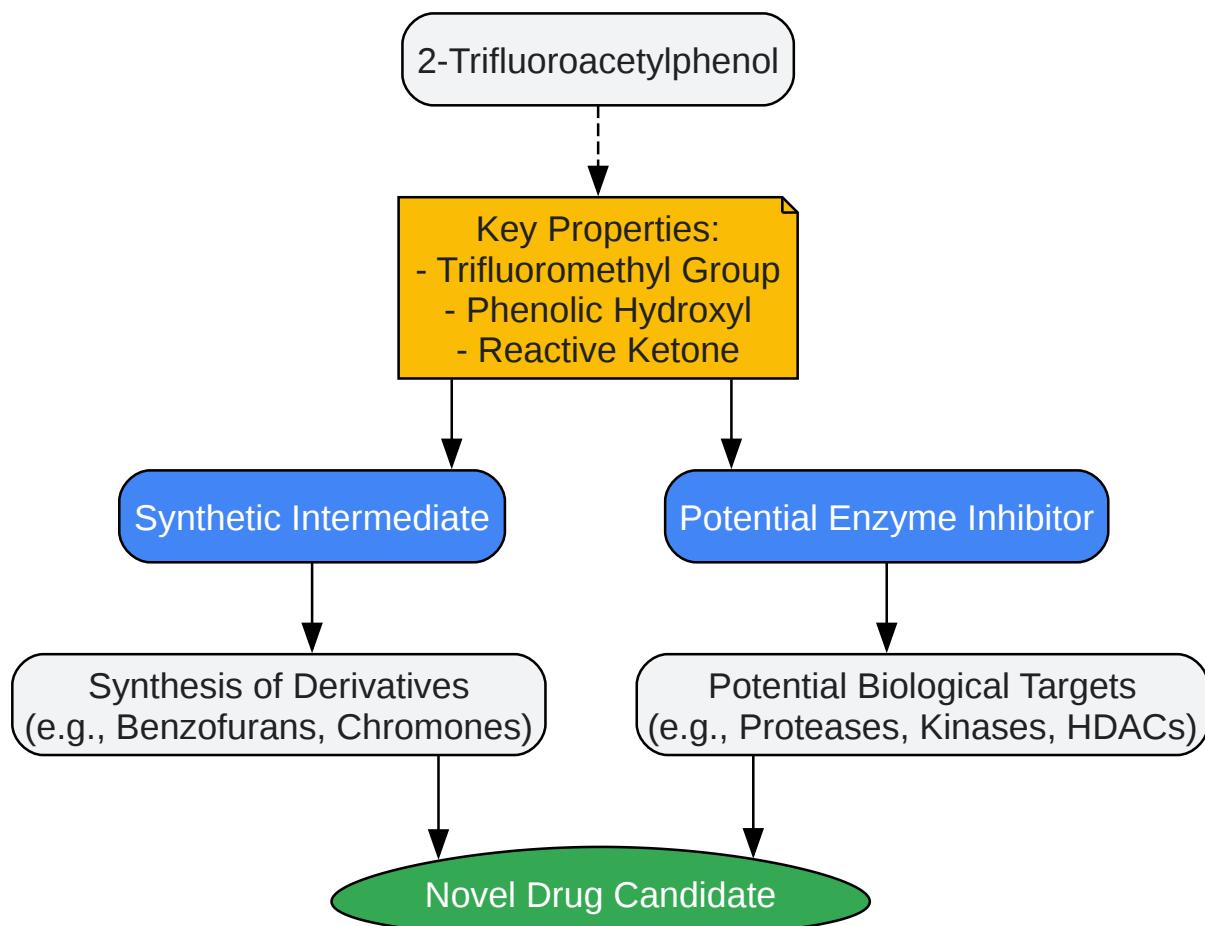
Synthesis of 2-Trifluoroacetylphenol

The synthesis of **2-Trifluoroacetylphenol** can be achieved through several methods, with the Fries rearrangement of phenyl trifluoroacetate and the direct Friedel-Crafts acylation of phenol being the most common approaches.

Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement provides a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.^[1] In the case of **2-Trifluoroacetylphenol**, the starting material is phenyl trifluoroacetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3), and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent.^[1] Higher temperatures generally favor the formation of the ortho isomer, **2-Trifluoroacetylphenol**.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Trifluoroacetylphenol: From Discovery to Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1224665#discovery-and-history-of-2-trifluoroacetylphenol>

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